Product packaging for 3,6-Diphenyl-1,2,4,5-tetrazine(Cat. No.:CAS No. 6830-78-0)

3,6-Diphenyl-1,2,4,5-tetrazine

Cat. No.: B188303
CAS No.: 6830-78-0
M. Wt: 234.26 g/mol
InChI Key: XAUWSIIGUUMHQQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

3,6-Diphenyl-1,2,4,5-tetrazine belongs to the family of heterocyclic compounds, specifically the s-tetrazines or 1,2,4,5-tetrazines. These are six-membered aromatic rings containing four nitrogen atoms and two carbon atoms. mdpi.comresearchgate.net The defining feature of the 1,2,4,5-tetrazine (B1199680) core is its electron-deficient nature, which is a consequence of the four electronegative nitrogen atoms within the aromatic ring. This electron deficiency is central to its chemical behavior. chemicalbook.com

The compound is symmetrically substituted at the 3- and 6-positions with phenyl groups. These aromatic substituents contribute to the molecule's stability through extended π-conjugation. The presence of the phenyl groups provides rigidity and influences the compound's electronic properties and reactivity. Structurally, this compound is a relatively stable, crystalline solid.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₀N₄ matrix-fine-chemicals.com
Molecular Weight 234.26 g/mol matrix-fine-chemicals.comchemimpex.combiocompare.com
Appearance Orange to dark red powder/crystal chemimpex.com
Melting Point 196-198 °C chemimpex.com

| CAS Number | 6830-78-0 | matrix-fine-chemicals.com |

Significance in Contemporary Chemical Science

The significance of this compound in modern chemistry stems primarily from its participation in inverse electron-demand Diels-Alder (iEDDA) reactions. chemicalbook.comresearchgate.net This type of cycloaddition reaction is exceptionally fast and selective, particularly with strained dienophiles like trans-cyclooctenes (TCO) and norbornenes. smolecule.comnih.gov This high reactivity forms the basis of its application in "click chemistry," a concept that emphasizes rapid, efficient, and specific reactions. chemimpex.com

Key areas where this compound has a notable impact include:

Bioorthogonal Chemistry : The ability of tetrazines to react swiftly and selectively with specific partners in complex biological environments without interfering with native processes is a cornerstone of bioorthogonal chemistry. These reactions are crucial for applications such as live-cell imaging and the labeling of biomolecules. smolecule.commdpi.com The reaction rates can be fine-tuned by modifying the substituents on the tetrazine ring. nih.gov

Materials Science : This compound serves as a building block for advanced materials, including high-performance polymers and coatings where it can enhance thermal stability and mechanical properties. chemimpex.comchemimpex.com Its electron-deficient nature also makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron transport characteristics of single molecules of this compound have been studied using density functional theory (DFT). chemicalbook.combiocompare.com

Organic Synthesis : In synthetic chemistry, it is a versatile precursor for creating more complex molecules, such as dihydropyridazine (B8628806) derivatives. chemicalbook.comchemimpex.com Its predictable reactivity in cycloaddition reactions makes it a valuable tool for constructing intricate molecular architectures. chemimpex.com

The compound's reactivity is comparable to other tetrazine isomers, but it exhibits distinct modes of cycloaddition, providing complementary applications in chemical synthesis. nih.gov The extensive research interest in 1,2,4,5-tetrazines is reflected in the hundreds of scientific articles published annually on their chemistry and applications. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4 B188303 3,6-Diphenyl-1,2,4,5-tetrazine CAS No. 6830-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-diphenyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUWSIIGUUMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10218457
Record name 1,2,4,5-Tetrazine, 3,6-diphenyl-
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Molecular Weight

234.26 g/mol
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CAS No.

6830-78-0
Record name 3,6-Diphenyl-1,2,4,5-tetrazine
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Record name Diphenyl-s-tetrazine
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Record name Diphenyl-s-tetrazine
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Record name 1,2,4,5-Tetrazine, 3,6-diphenyl-
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Record name 3,6-Diphenyl-1,2,4,5-tetrazine
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Record name DIPHENYL-S-TETRAZINE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The traditional methods for synthesizing 3,6-diphenyl-1,2,4,5-tetrazine have been well-documented and are centered around the Pinner reaction, condensation reactions involving hydrazine (B178648), and subsequent oxidative aromatization.

Pinner Reaction and its Derivatives

The Pinner reaction, first reported in the late 19th century, represents a classical and foundational method for the synthesis of symmetrical 3,6-disubstituted-1,2,4,5-tetrazines. acs.org The reaction typically involves the condensation of benzonitrile (B105546) with hydrazine, followed by oxidation of the resulting 1,2-dihydro-3,6-diphenyl-1,2,4,5-tetrazine. acs.org A variation of this reaction utilizes iminoesters as starting materials. mdpi.com In this process, an iminoester reacts with hydrazine to form an amidrazone, which then undergoes cyclization in the presence of excess hydrazine to yield the dihydrotetrazine derivative. mdpi.com

Derivatives of the Pinner reaction have been developed to improve yields and expand the substrate scope. One such modification involves the use of sulfur as an activating agent in the reaction of nitriles with hydrazine hydrate (B1144303). researchgate.net This approach has been successfully applied to the synthesis of various symmetrical and unsymmetrical tetrazine derivatives.

Condensation Reactions Utilizing Hydrazine and Related Precursors

The condensation of various precursors with hydrazine or its derivatives is a cornerstone of tetrazine synthesis. The most direct approach involves the reaction of nitriles with hydrazine. nih.gov While effective for aromatic nitriles, this method is often not suitable for unactivated alkyl nitriles. nih.gov

To overcome these limitations, other precursors have been employed. The condensation of imidoyl chlorides with hydrazine is a selective method that is particularly useful for the synthesis of unsymmetrical tetrazines. mdpi.comresearchgate.net This method avoids the formation of product mixtures that can occur with other approaches. mdpi.com

Another established route involves the use of amidines. The reaction of amidines with hydrazine can also lead to the formation of the dihydrotetrazine ring, which is then oxidized. koreascience.kr Furthermore, aldehydes can be condensed with hydrazine to form a hexahydro-1,2,4,5-tetrazine derivative, which is then oxidized to the dihydrotetrazine and subsequently to the final aromatic tetrazine. mdpi.com

PrecursorReagentsProductReference
BenzonitrileHydrazine1,2-Dihydro-3,6-diphenyl-1,2,4,5-tetrazine acs.org
IminoesterHydrazineThis compound mdpi.com
Imidoyl chlorideHydrazine3,6-Disubstituted-1,2,4,5-tetrazine mdpi.com
AldehydeHydrazine3,6-Disubstituted-1,2,4,5-tetrazine mdpi.com

Oxidative Cyclization Strategies for Aromatization

The final and crucial step in many synthetic routes to this compound is the oxidative aromatization of the corresponding dihydro-1,2,4,5-tetrazine intermediate. nih.gov A wide array of oxidizing agents have been utilized for this transformation.

Inorganic oxidants are commonly employed. Nitrogen oxides, often generated in situ from sodium nitrite (B80452) in an acidic medium like acetic acid or hydrochloric acid, are highly effective. mdpi.com Other inorganic reagents that have been used include iron(III) chloride, hydrogen peroxide, manganese(IV) oxide, and chromium(VI) oxide. mdpi.com

A variety of organic oxidants have also proven to be effective. These include [bis(acetoxy)iodo]benzene (PIDA), m-chloroperoxybenzoic acid (m-CPBA), and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ). mdpi.com The choice of oxidant can be critical, as some reagents may lead to side reactions, particularly with sensitive functional groups on the tetrazine ring. mdpi.com In some instances, ambient air can be utilized as a green and efficient oxidant. rsc.org

Oxidizing AgentSubstrateProductReference
Sodium nitrite/AcidDihydro-1,2,4,5-tetrazine1,2,4,5-Tetrazine (B1199680) mdpi.com
Iron(III) chlorideDihydro-1,2,4,5-tetrazine1,2,4,5-Tetrazine mdpi.com
[Bis(acetoxy)iodo]benzene (PIDA)Dihydro-1,2,4,5-tetrazine1,2,4,5-Tetrazine mdpi.com
m-Chloroperoxybenzoic acid (m-CPBA)Dihydro-1,2,4,5-tetrazine1,2,4,5-Tetrazine mdpi.com
Airgem-Difluoroalkenes and Hydrazine1,2,4,5-Tetrazine rsc.org

Advanced Synthetic Approaches

More recent research has focused on the development of more efficient, versatile, and environmentally friendly methods for the synthesis of this compound.

Catalytic Syntheses

The use of catalysts has significantly improved the synthesis of tetrazines, particularly from less reactive precursors. Homogeneous catalysis using Lewis acids such as nickel(II) triflate (Ni(OTf)₂) or zinc(II) triflate (Zn(OTf)₂) has been shown to be highly effective in promoting the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov This method is notable for its ability to facilitate the synthesis of both symmetric and challenging asymmetric tetrazines in good yields. nih.gov For instance, the reaction of benzyl (B1604629) cyanide with hydrazine in the presence of 5 mol% nickel triflate can produce 3,6-dibenzyl-1,2,4,5-tetrazine in near quantitative yield. nih.gov Another approach utilizes an activated copper-zinc catalyst for the reaction of benzonitrile with hydrazine monohydrate to yield this compound via the dihydro intermediate. koreascience.kr Thiol compounds have also been employed as organocatalysts in the reaction of nitriles with hydrazine hydrate. google.com

CatalystPrecursorsProductYieldReference
Ni(OTf)₂Benzyl cyanide, Hydrazine3,6-Dibenzyl-1,2,4,5-tetrazine~100% nih.gov
Zn(OTf)₂Benzyl cyanide, Hydrazine3,6-Dibenzyl-1,2,4,5-tetrazine70% nih.gov
Activated Cu-ZnBenzonitrile, Hydrazine monohydrateThis compoundHigh koreascience.kr
Thiol compoundNitrile, Hydrazine hydrateTetrazine compound- google.com

Environmentally Benign Methodologies

In line with the principles of green chemistry, several environmentally friendly methods for the synthesis of this compound and its derivatives have been developed. Microwave-assisted synthesis has emerged as a powerful tool, offering rapid reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. ijrpr.comresearcher.liferesearchgate.net For example, the synthesis of various tetrazine derivatives has been achieved in a matter of minutes under microwave irradiation in a solvent-free solid phase reaction. researcher.liferesearchgate.net

Another green approach involves the use of ambient air as the oxidant for the synthesis of tetrazines from gem-difluoroalkenes and hydrazine at room temperature. rsc.orgrsc.org This method provides a mild and efficient route to both symmetric and asymmetric 3,6-disubstituted 1,2,4,5-tetrazines in moderate to high yields. rsc.org The use of readily available and non-toxic reagents and solvents, such as water, is another key aspect of green tetrazine synthesis.

Solid-State Reaction Techniques

The application of solid-state chemistry, particularly mechanochemistry (such as high-speed vibration milling or ball milling), to 1,2,4,5-tetrazines has primarily focused on their reactions and post-synthesis modifications rather than the de novo synthesis of the tetrazine ring itself. These solvent-free techniques are noted for being environmentally friendly and efficient.

Research has demonstrated that presynthesized 3,6-di-2-pyridyl-1,2,4,5-tetrazine undergoes solid-state reactions with fullerene (C60) when subjected to high-speed vibration milling. researchgate.net This indicates the feasibility of using mechanochemistry to create novel materials from tetrazine precursors. Similarly, mechanochemical methods have been employed for the covalent postsynthetic modification of metal-organic frameworks (MOFs) that contain tetrazine-based linkers. mdpi.com For instance, a zinc-based MOF, JUK-20, which incorporates a 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine linker, was successfully modified using mechanochemical activation for an inverse-electron-demand Diels-Alder (iEDDA) click reaction. mdpi.com

While the direct solid-state synthesis of the this compound ring from simple precursors like benzonitrile and hydrazine is not widely documented in literature, microwave-assisted synthesis, which can be performed under solvent-free or solid-phase conditions, has been utilized. For example, microwave irradiation has been shown to significantly shorten reaction times and improve yields for the final conversion step in the formation of the 3,6-substituted-1,2,4,5-tetrazine ring system from 1,2-dichloromethylene hydrazine intermediates. nih.gov This approach reduces the reaction time from 24 hours to just 30 minutes and increases yields by approximately 20%. nih.gov

Rational Design of Substituted this compound Derivatives

The rational design of substituted this compound derivatives is crucial for tuning their electronic properties, stability, and reactivity for specific applications, ranging from materials science to bioorthogonal chemistry. chemimpex.com Strategies have been developed to introduce substituents symmetrically, asymmetrically, and to incorporate specific functional groups.

The most traditional and straightforward method for synthesizing symmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines is the Pinner reaction. mdpi.comresearchgate.net This approach involves the condensation of two equivalents of a single nitrile precursor (e.g., a substituted benzonitrile) with hydrazine, followed by the oxidation of the resulting 1,2-dihydro-1,2,4,5-tetrazine intermediate. mdpi.com The oxidation is typically achieved using agents like sodium nitrite (NaNO₂) in acetic acid. mdpi.comnih.gov

This method is highly effective for producing tetrazines where the substituents at the 3 and 6 positions are identical. An improved variation of this method utilizes an activated Copper-Zinc (Cu-Zn) catalyst, which has shown exceptional activity for the reaction of various benzonitriles with hydrazine monohydrate, leading to high yields of the corresponding symmetrical 3,6-disubstituted-1,2,4,5-tetrazines. koreascience.kr

The table below summarizes the synthesis of various symmetrical 3,6-diaryl-1,2,4,5-tetrazines using the activated Cu-Zn catalyst method. koreascience.kr

Substituent (R)ProductYield (%)
p-CH₃C₆H₄3,6-Bis(p-tolyl)-1,2,4,5-tetrazine85
p-ClC₆H₄3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine82
p-BrC₆H₄3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine79
p-CH₃OC₆H₄3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine75
C₆H₅This compound88
2-Pyridyl3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)90

The synthesis of unsymmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines presents a greater challenge, as traditional solution-phase methods often result in a statistical mixture of the desired unsymmetrical product along with two undesired symmetrical side products, which are difficult to separate. nih.govacs.org To overcome this, specialized strategies have been developed.

One of the most effective methods is solid-phase synthesis . acs.orgresearchgate.net This approach involves anchoring a nitrile-functionalized precursor to a solid support (resin). The resin-bound nitrile is then reacted with hydrazine hydrate and a thiol promoter. In a subsequent step, a second, different nitrile is introduced into the reaction. This sequential introduction of nitriles ensures the formation of an unsymmetrical dihydrotetrazine on the resin, which is then oxidized and cleaved from the support to yield the pure, unsymmetrically substituted tetrazine. acs.orgresearchgate.net This method avoids the formation of symmetrical byproducts and simplifies purification, providing yields typically between 70-94%. acs.orgresearchgate.net

Another robust method involves a multi-step solution-phase route that provides better control over the introduction of different substituents. nih.gov This optimized synthesis starts from 1,2-dichloromethylene hydrazines. The formation of the tetrazine ring occurs via condensation with hydrazine monohydrate, often accelerated by microwave irradiation, followed by oxidation. This route is particularly valuable for creating asymmetric tetrazines, including those with electron-withdrawing groups, which are often inaccessible through the direct Pinner-type condensation. nih.gov

Incorporating specific functional groups into the phenyl rings of this compound is a key strategy for tailoring its reactivity, solubility, and utility, especially in the field of bioorthogonal chemistry. nih.gov The goal is often to create derivatives that are stable and soluble in aqueous media while possessing a "handle" for conjugation to biomolecules or surfaces. chemimpex.comnih.gov

A systematic study on "conjugatable tetrazines" details the synthesis of derivatives bearing functional groups such as primary amines, which can be used for subsequent labeling reactions. nih.gov These derivatives are synthesized from functionalized nitriles (e.g., 4-cyanobenzylamine) using Pinner-like conditions. The choice of substituent can dramatically affect the properties of the resulting tetrazine. For example, replacing a phenyl group with a pyrimidinyl group can increase the compound's stability and water solubility. nih.gov

The solid-phase synthesis approach is also highly amenable to functional group incorporation, allowing for the use of a wide variety of functionalized aryl and alkyl nitriles to generate a library of tetrazines with tailored properties. researchgate.net

The table below presents examples of functional groups incorporated into tetrazine structures and their intended purpose.

Functional GroupExample Compound NamePurpose of FunctionalizationSource
-CH₂NH₂ (Aminomethyl)(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamineProvides a primary amine handle for bioconjugation. nih.gov
Pyrimidinyl Ring3-(Pyrimidin-2-yl)-6-(p-aminomethylphenyl)-1,2,4,5-tetrazineEnhances stability and aqueous solubility compared to diphenyl derivatives. nih.gov
Alkyl Amine Chain5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineProvides a flexible linker and a terminal amine for conjugation. nih.gov
-OH (Hydroxyl) and protected -NH₂2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamateAllows for orthogonal deprotection and subsequent functionalization. iucr.org
Pyridyl Group3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazineActs as a coordinating ligand for the formation of metal-organic frameworks (MOFs). mdpi.comkoreascience.kr

Reactivity Profiles and Mechanistic Investigations

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a cornerstone of the reactivity of 3,6-diphenyl-1,2,4,5-tetrazine. This type of cycloaddition involves an electron-deficient diene, such as the tetrazine, and an electron-rich dienophile. The reaction proceeds through a [4+2] cycloaddition, leading to the formation of a dihydropyridazine (B8628806) intermediate, which subsequently undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas and form a stable pyridazine (B1198779) product. rsc.org

Fundamental Principles of IEDDA with this compound as an Electron-Deficient Diene

The efficiency of the IEDDA reaction is governed by the principles of frontier molecular orbital (FMO) theory. rsc.org The key interaction is between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (the tetrazine) and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. A smaller energy gap between the diene's LUMO and the dienophile's HOMO leads to a faster reaction rate. rsc.org

The electron-withdrawing nature of the nitrogen atoms in the tetrazine ring significantly lowers its LUMO energy, making it highly reactive towards dienophiles with high-energy HOMOs, such as strained alkenes and electron-rich olefins. rsc.orgnih.gov The phenyl substituents on the tetrazine ring also play a role in its reactivity and stability through extended π-conjugation.

The reaction mechanism involves the initial formation of a highly strained bicyclic intermediate through the concerted [4+2] cycloaddition of the tetrazine and the dienophile. This is followed by the irreversible extrusion of nitrogen gas (N₂), which drives the reaction forward and results in the formation of a 4,5-dihydropyridazine. This intermediate can then isomerize or be oxidized to yield the final pyridazine product. rsc.org

Scope and Versatility with Diverse Dienophiles

This compound exhibits remarkable versatility, reacting with a wide array of dienophiles. This broad scope has led to its use in various applications, from organic synthesis to bioconjugation. nih.govsigmaaldrich.com

The reaction of this compound with strained alkenes and alkynes, particularly trans-cyclooctene (B1233481) (TCO) and its derivatives, is exceptionally fast. lumiprobe.com The high degree of ring strain in these dienophiles raises their HOMO energy, leading to a significant rate enhancement. rsc.org For instance, the reaction with TCO is orders of magnitude faster than with its unstrained cis-isomer. rsc.org This high reactivity and bioorthogonality have made the tetrazine-TCO ligation a popular "click chemistry" tool for labeling biomolecules in living systems. nih.gov

The reaction rate can be tuned by modifying the substituents on the tetrazine ring. Electron-withdrawing groups increase the reactivity, while electron-donating groups decrease it. nih.gov For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) reacts significantly faster with bicyclononyne (BCN) than this compound. nih.gov

Table 1: Second-Order Rate Constants for the Reaction of Various Tetrazines with Bicyclononyne (BCN) in Methanol (B129727).

Tetrazine Substituent Rate Constant (M⁻¹s⁻¹)
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine Pyridin-2-yl 118 nih.gov
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine Pyrimidin-2-yl, 4-(trifluoromethyl)phenyl 125 nih.gov
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine 4-(trifluoromethyl)phenyl 10 nih.gov
This compound Phenyl 3.6 nih.gov

Electron-rich olefins, such as enamines and enol ethers, are also excellent dienophiles for IEDDA reactions with this compound. d-nb.infonih.gov The reaction with enamines is typically fast, even at room temperature, and proceeds with the loss of nitrogen to form pyridazine derivatives. nih.govresearchgate.net

Cyclic enol ethers have been shown to react with this compound, although the reactions are generally slower compared to more reactive tetrazines and often require elevated temperatures. d-nb.info The reactivity of the enol ether is influenced by its ring strain, with five-membered cyclic enol ethers reacting faster than their six-membered counterparts. d-nb.info

Reactivity with Electron-Rich Olefins and Enamines

Regioselectivity and Stereoselectivity in IEDDA Reactions

The regioselectivity of the IEDDA reaction between unsymmetrical tetrazines and dienophiles is a critical aspect. Generally, the reaction is highly regioselective, with the most electron-rich atom of the dienophile attaching to the C4 position of the tetrazine ring. nih.gov However, recent studies have shown that the reaction conditions, particularly the solvent, can influence the regiochemical outcome. nih.gov

For instance, the reaction of 1,2,4,5-tetrazines with aryl-conjugated enamines in a non-polar solvent typically results in the expected 3,6-cycloaddition. In contrast, using a hydrogen-bonding solvent like hexafluoroisopropanol (HFIP) can promote an unprecedented 1,4-cycloaddition across the nitrogen atoms of the tetrazine ring. nih.gov

The stereochemistry of the IEDDA reaction is also noteworthy. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. This is a characteristic feature of concerted pericyclic reactions like the Diels-Alder reaction.

Kinetic and Thermodynamic Aspects of IEDDA Reactions

Alternative Cycloaddition Pathways

While the C3/C6 cycloaddition is the conventional pathway for 1,2,4,5-tetrazines, alternative modes of reactivity have been discovered, expanding the synthetic utility of this heterocyclic core.

An alternative and unconventional cycloaddition pathway for 1,2,4,5-tetrazines involves a formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms. nih.govdicp.ac.cnacs.org This mode of reactivity is distinct from the canonical IEDDA reaction which occurs across the C3 and C6 positions. dicp.ac.cn The preferential C3/C6 pathway is generally attributed to more favorable orbital interactions and the thermodynamic stability gained from forming two C-C bonds and releasing dinitrogen gas. dicp.ac.cn

The N1/N4 cycloaddition has been observed in reactions with aryl-conjugated enamines. nih.govdicp.ac.cn This pathway does not proceed via a concerted mechanism but likely through a stepwise process involving nucleophilic attack followed by cyclization. nih.govdicp.ac.cn The reaction ultimately yields 1,2,4-triazine (B1199460) derivatives after the formal cycloaddition and subsequent retro [4+2] loss of a nitrile molecule. nih.govdicp.ac.cnacs.org Research has shown that this compound can participate in this N1/N4 cycloaddition, although the conversions are modest under the initial conditions explored. nih.govdicp.ac.cn

The selectivity between the conventional 3,6-cycloaddition and the alternative N1/N4 pathway can be controlled by the choice of solvent. nih.govdicp.ac.cn Specifically, the use of hexafluoroisopropanol (HFIP) as a solvent uniquely promotes the formal 1,4-cycloaddition across the nitrogen atoms. nih.govdicp.ac.cnacs.org

The remarkable change in reaction mode is attributed to the strong hydrogen-bonding capability of HFIP. nih.gov The solvent is believed to form a hydrogen bond with a nitrogen atom of the tetrazine ring. This interaction activates the tetrazine, facilitating the initial nucleophilic attack of the enamine on the N1 position, which directs the reaction toward the N1/N4 pathway. nih.gov In contrast, when the reaction is performed in other protic solvents, such as methanol, the conventional 3,6-cycloaddition products are observed. nih.govdicp.ac.cnacs.org This solvent-mediated control represents a powerful strategy for altering the fundamental reaction pathway of a heterocyclic system.

SolventKey PropertyObserved Cycloaddition Mode with EnaminesProduct
Hexafluoroisopropanol (HFIP)Strong H-bond donorN1/N4 Cycloaddition1,2,4-Triazine derivative. nih.govdicp.ac.cn
Methanol (MeOH)Protic, weaker H-bond donor3,6-Cycloaddition (Conventional IEDDA)1,2-Diazine derivative. nih.govdicp.ac.cn

Investigation of N1/N4 versus 3,6-Cycloaddition Modes

Other Reaction Mechanisms

The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most prominent when the ring is substituted with good leaving groups, such as halogens. nih.govresearchgate.net For instance, the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with various nucleophiles has been studied extensively. nih.govresearchgate.net

Kinetic investigations of the reaction between 3,6-dichloro-1,2,4,5-tetrazine and biothiols are consistent with a two-step addition-elimination mechanism, where the initial nucleophilic attack by the thiol is the rate-determining step. researchgate.net A dynamic version of this reaction, termed SNTz, has been developed using phenols and alkyl thiols as nucleophiles, demonstrating the reversibility of the substitution process. nih.gov While the phenyl groups of this compound are not viable leaving groups for a typical SNAr reaction, the underlying susceptibility of the tetrazine core to nucleophilic attack is a fundamental aspect of its chemical character. The synthesis of many substituted tetrazines, including the diphenyl variant, often relies on substitution reactions on a tetrazine precursor. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution Reactions

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving this compound. These studies provide insights into transition state geometries, activation energies, and the influence of substituents and reaction conditions on the reactivity and selectivity of cycloaddition reactions.

Computational analyses have been instrumental in explaining the preference for the [4+2] cycloaddition pathway in reactions of 1,2,4,5-tetrazines. The remarkable rate of these cycloadditions and the preferential 3,6-cycloaddition mode are attributed to favorable orbital interactions and lower distortion energies en route to the transition state. dicp.ac.cn

A computational study focusing on the domino reactions of this compound with ynamines has provided a molecular-level understanding of these complex transformations. researchgate.net Furthermore, the reactivity of this compound in bioorthogonal cycloadditions has been analyzed using a distortion/interaction model. scispace.comnih.gov This model dissects the activation barrier into the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction between the distorted molecules (interaction energy). For the reaction with a cyclopropene, this analysis provides a quantitative understanding of the factors governing its reactivity. scispace.comnih.gov

The intrinsic reactivity of this compound has been computationally compared to its isomer, 4,6-diphenyl-1,2,3,5-tetrazine. nih.govacs.org These studies reveal that while their reactivity with certain dienophiles is comparable, they exhibit orthogonal reactivity with other reaction partners, highlighting the subtle yet significant influence of the nitrogen atom arrangement within the tetrazine ring. nih.govacs.org For instance, 1,2,4,5-tetrazines show exceptional reactivity with strained dienophiles, whereas 1,2,3,5-tetrazines react rapidly with amidines. acs.org

The rate constants for the reaction of this compound with various dienophiles have been determined experimentally and can be correlated with computational findings. For example, the second-order rate constant for the reaction with bicyclo[6.1.0]non-4-yne (BCN) in methanol was found to be 3.6 M⁻¹s⁻¹. nih.gov DFT calculations on related systems, such as the oxidative cyclization of a dihydrotetrazine, have predicted reaction energy barriers, providing a theoretical basis for experimental observations.

Table 2: Computational and Kinetic Data for Reactions of this compound
ReactionMethod/ConditionsKey FindingReference
Reaction with ynamineComputational StudyElucidation of the domino reaction mechanism researchgate.net
Reaction with cyclopropeneDistortion/Interaction ModelAnalysis of activation barrier in terms of distortion and interaction energies scispace.comnih.gov
Comparison with 4,6-diphenyl-1,2,3,5-tetrazineComputational StudyComparable intrinsic reactivity but orthogonal reaction scope nih.govacs.org
Reaction with bicyclo[6.1.0]non-4-yne (BCN)Experimental (Methanol)k = 3.6 M⁻¹s⁻¹ nih.gov

This table presents a selection of computational and kinetic findings for the reactivity of this compound.

Spectroscopic Characterization and Photophysical Dynamics

Advanced Spectroscopic Probes for Electronic Structure

The electronic absorption spectrum of 3,6-diphenyl-1,2,4,5-tetrazine (DPT) is characterized by distinct bands in the ultraviolet (UV) and visible regions, corresponding to different electronic transitions. In solution, DPT typically displays two main absorption bands. researchgate.net

A very strong absorption band is observed in the UV region, which is attributed to a π-π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. In dichloromethane (B109758) (CH₂Cl₂), this high-energy transition is centered at approximately 299 nm with a high molar extinction coefficient (ε) of 33,542 M⁻¹cm⁻¹.

A second, significantly weaker absorption band appears in the visible region of the spectrum. This band is characteristic of s-tetrazine derivatives and is assigned to a symmetry-forbidden n-π* transition, where a non-bonding electron from one of the nitrogen atoms is promoted to a π* antibonding orbital. This transition is responsible for the compound's color. In dichloromethane, this band is centered at 551 nm with a molar extinction coefficient of 465 M⁻¹cm⁻¹. The absorption maxima can vary slightly depending on the solvent; for instance, in cyclohexane (B81311) and acetonitrile, these bands are reported in the ranges of 290–330 nm and 500–550 nm, respectively. researchgate.net

Table 1: UV-Visible Absorption Data for this compound in Dichloromethane

Transition Type Wavelength (λmax) Molar Absorptivity (ε)
π-π* 299 nm 33,542 M⁻¹cm⁻¹
n-π* 551 nm 465 M⁻¹cm⁻¹

Despite absorbing light in the visible spectrum, this compound is known to be a very weak fluorophore. researchgate.netmdpi.com The fluorescence quantum yield (Φ) has been measured to be exceptionally low, on the order of 1.5 × 10⁻⁴. nih.gov This inefficiency in light emission is a hallmark of many tetrazine derivatives bearing aromatic substituents. mdpi.comsigmaaldrich.com

The primary reason for the low fluorescence quantum yield is the prevalence of efficient non-radiative decay pathways that compete with fluorescence. Following excitation to the S₁ (n,π*) state, the molecule rapidly deactivates through internal conversion. This process is facilitated by the phenyl substituents, whose ring modes become involved in the vibrational energy distribution, effectively dissipating the electronic energy as heat. nih.gov The photodissociation mechanism for simple tetrazines is understood to proceed via a barrier crossing on the electronic ground state after internal conversion. nih.gov Furthermore, intersystem crossing to the triplet manifold is another significant non-radiative pathway that quenches the singlet excited state. mdpi.comnih.gov

Fluorescence from higher energy excited states (Sₙ where n > 1) is generally not observed in this compound. According to Kasha's rule, a fundamental principle in photochemistry, fluorescence typically occurs only from the lowest-lying excited state of a given multiplicity (S₁). Upon excitation to higher electronic states, such as the S₂ (π,π*) state, the molecule undergoes extremely rapid internal conversion to the S₁ state. This internal conversion process is much faster than the rate of fluorescence, meaning the S₁ state is populated before any significant emission from higher states can occur. The energy is then dissipated from the S₁ state through the weak fluorescence and dominant non-radiative processes described previously.

Fluorescence Spectroscopy and Excited State Dynamics

Weak Fluorescence and Internal Conversion Processes

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopic techniques, particularly femtosecond transient absorption spectroscopy, provide critical insights into the ultrafast dynamic processes that occur immediately after photoexcitation. For this compound and related derivatives, these studies have elucidated the kinetics of the non-radiative decay channels that dominate its photophysics.

Upon excitation, one of the primary events is intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold. researchgate.netnih.gov Studies on similar tetrazine systems have shown that this ISC process is a key decay pathway that competes directly with fluorescence. mdpi.com The mechanism often involves crossing from the S₁(n,π) state to a higher-lying triplet state, T₂(π,π), which is facilitated by a distortion of the tetrazine core, followed by rapid internal conversion to the lowest triplet state, T₁. mdpi.comdntb.gov.ua This intersystem crossing is an important factor contributing to the low fluorescence quantum yields. researchgate.net Research has shown that the resulting triplet state of 3,6-diphenyl-s-tetrazine compounds is photostable. nih.gov

Femtosecond-resolved experiments on related systems, such as rhenium-tetrazine complexes, have identified vibrational cooling dynamics occurring on a timescale of a few picoseconds (e.g., 3.6 ps), followed by the decay of the triplet state on a timescale of hundreds of picoseconds (e.g., 225 ps). bgsu.edu These ultrafast studies confirm that after the initial excitation, the molecule rapidly explores various deactivation routes, with intersystem crossing being a dominant pathway that governs the fate of the excited state.

Time-Correlated Single Photon Counting

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetimes of molecules, often in the picosecond to microsecond range. mdpi.com The method is based on the principle that the probability of detecting a single photon at a specific time after an excitation pulse is directly proportional to the fluorescence intensity of the sample at that moment. mdpi.com By repetitively exciting the sample with a high-repetition-rate pulsed light source and recording the arrival times of individual fluorescence photons relative to the excitation pulse, a histogram of photon arrival times is constructed. researchgate.netresearchgate.net This histogram represents the fluorescence decay profile, from which the excited-state lifetime can be accurately determined. researchgate.net

The excited-state dynamics of this compound (DPT) have been investigated using time-resolved spectroscopic techniques, providing insight into the pathways of energy dissipation from its electronically excited state. Studies on symmetrical 1,2,4,5-tetrazine (B1199680) derivatives with aromatic substituents, including DPT, have been conducted to understand their photophysical behavior. acs.orguva.nl

Research by Plugge and coworkers systematically studied the photophysical properties of DPT in solvents of differing polarity, namely the non-polar cyclohexane and the polar acetonitrile. uva.nl Their findings indicate that this compound is only weakly fluorescent, a characteristic common to tetrazines with aromatic substituents. acs.org The de-excitation of the S1 excited state is predominantly governed by non-radiative processes.

The fluorescence decay times for DPT are found to be in the sub-nanosecond range, highlighting a rapid depopulation of the excited singlet state. In cyclohexane, the fluorescence lifetime (τf) was measured to be extremely short. The fluorescence quantum yield (Φf) is notably low in both solvents, confirming that fluorescence is a minor deactivation channel. For DPT, the quantum yield is less than 0.001 in cyclohexane and 0.001 in acetonitrile.

The photophysical data for this compound are summarized in the table below. The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the fluorescence lifetime (τf) and quantum yield (Φf) using the relationships: Φf = k_r * τf and τf = 1 / (k_r + k_nr).

Table 1: Photophysical Properties of this compound in Different Solvents

Solvent τf (ps) Φf k_r (s⁻¹) k_nr (s⁻¹)
Cyclohexane < 20 < 0.001 < 5.0 x 10⁷ > 5.0 x 10¹⁰

Further investigations using transient absorption spectroscopy support the TCSPC findings, revealing that intersystem crossing to the triplet state is a significant non-productive pathway for the excited singlet state. The phenyl groups in the 3 and 6 positions are believed to play a role in the vibrational energy distribution following internal conversion, which contributes to the low photochemical yield (1-2%) and the dominance of non-radiative decay channels.

Computational and Theoretical Chemistry

Electronic Structure and Molecular Orbital Theory

The electronic landscape of 3,6-diphenyl-1,2,4,5-tetrazine is central to its reactivity, particularly in the context of cycloaddition reactions where it is widely used. Theoretical models are crucial for elucidating this landscape.

Density Functional Theory (DFT) has been extensively applied to investigate various aspects of this compound and its derivatives. DFT methods have been successfully used to study the electron transport characteristics of single-molecule conductors based on this tetrazine. chemicalbook.combiocompare.com Computational studies at the DFT level have also been employed to explore the magnetic response properties of the tetrazine core, providing insights into its aromaticity. rsc.orgrsc.org

Furthermore, DFT calculations have been instrumental in analyzing reaction pathways. For instance, the B3LYP/6-31G* method was used to investigate the possible reaction mechanisms between disubstituted 1,2,4,5-tetrazines (including phenyl-substituted variants) and organometallic reagents like methyllithium. acs.org These studies revealed that while azaphilic addition is kinetically favored, nucleophilic addition to the carbon atoms is often the thermodynamically preferred pathway, highlighting the crucial role of kinetic versus thermodynamic control in the reactions of these heterocycles. acs.org In the study of cycloaddition reactions, DFT has been used to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn), providing a quantitative measure of reactivity. mit.edu

Calculations on the molecular structure of this compound and its halogenated derivatives show good agreement with experimental X-ray crystal structures. worktribe.com These studies indicate that while the core tetrazine ring geometry is not significantly altered by substituents, the dihedral angle between the phenyl and tetrazine rings can vary. The parent this compound structure is nearly planar. worktribe.com

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the periselectivity and reactivity of this compound in its characteristic inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.net As an electron-deficient diene, its reactivity is primarily governed by the interaction between its low-lying Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of a dienophile.

FMO analysis demonstrates that the energy gap between the tetrazine's LUMO and the dienophile's HOMO is typically smaller than the alternative HOMO(tetrazine)-LUMO(dienophile) gap, which dictates the inverse-electron-demand pathway. rsc.org For example, the reaction between this compound and 6-dimethylaminofulvene is explained by the predominance of the fulvene (B1219640) HOMO-tetrazine LUMO interaction. researchgate.net

Table 1: Calculated Frontier Orbital Properties and Reaction Energies

Density Functional Theory (DFT) Applications

Aromaticity and Magnetic Response Properties

The aromatic character of the 1,2,4,5-tetrazine (B1199680) ring is a subject of significant theoretical interest, as it influences the ring's stability and magnetic properties.

The aromaticity of the 1,2,4,5-tetrazine ring system has been computationally assessed using methods that probe its magnetic properties. These calculations, performed at the Density Functional Theory (DFT) level, analyze the response of the molecule to an external magnetic field. rsc.orgrsc.org Studies on the parent 1,2,3,5-tetrazine (B1252110) have shown it to be nearly as aromatic as benzene. rsc.orgrsc.org However, the introduction of substituents, including phenyl groups, tends to decrease the aromatic character of the tetrazine core compared to the unsubstituted ring. rsc.orgresearchgate.net Specifically, 4,6-diphenyl-1,2,3,5-tetrazine was found to be the least aromatic among a series of studied derivatives based on ring-current criteria. rsc.orgresearchgate.net

Nuclear Independent Chemical Shift (NICS) is a widely used computational method to evaluate aromaticity by measuring the magnetic shielding at the center of a ring. mit.edu A negative NICS value typically indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of antiaromaticity. mit.edu

NICS calculations have been applied to the tetrazine family and related heterocyclic dienes. rsc.orgmit.edu For instance, NICS(0) calculations, which measure shielding at the ring's geometric center, have been used to correlate aromaticity with the Diels-Alder reactivities of heteroaromatic azadienes. mit.edu However, studies on 1,2,3,5-tetrazine derivatives suggest that NICSzz(0) and NICSzz(1) values (referring to the out-of-plane tensor component at the ring center and 1 Å above it, respectively) can be influenced by contributions from σ electrons, which may complicate the assessment of π-aromaticity. rsc.orgrsc.org For this reason, the NICSπzz(0) value, which isolates the contribution from π-orbitals, is often considered a more reliable indicator of aromaticity. rsc.org

Table 2: Selected Calculated NICS Values (ppm) for Tetrazine and Related Scaffolds

A more direct method for assessing aromaticity involves the calculation of magnetically induced current densities (MICD). rsc.orgarxiv.org This technique maps the flow of electrons within the molecule when it is placed in an external magnetic field. Aromatic compounds sustain a net diatropic ring current (flowing in a specific direction around the ring), while antiaromatic compounds sustain a paratropic current. rsc.org

Computational studies on tetrazines show that the unsubstituted 1,2,3,5-tetrazine is aromatic and sustains a net diatropic ring current, similar to benzene. rsc.orgrsc.org The strength of this current can be quantified and provides a reliable measure of aromaticity that correlates well with other magnetic criteria like the induced magnetic field at the ring center (Bind). rsc.org For substituted tetrazines, such as 4,6-diphenyl-1,2,3,5-tetrazine, the calculations show a weaker ring current compared to the parent tetrazine, indicating reduced aromaticity. rsc.orgresearchgate.net In the case of the diphenyl derivative, a global ring current is observed that flows not only within the tetrazine ring but also along the C-C bonds connecting the phenyl groups. rsc.org

Table 3: Calculated Ring-Current Strengths (nA T⁻¹) for Tetrazine Derivatives

Nuclear Independent Chemical Shift (NICS) Analysis

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has been instrumental in understanding the nuanced mechanisms of reactions involving this compound, especially its hallmark inverse-electron-demand Diels-Alder (IEDDA) cycloadditions.

Transition State Analysis and Energy Barriers

The reactivity of 1,2,4,5-tetrazines in cycloaddition reactions is governed by the energy barriers of the transition states. Computational studies have precisely modeled these states, providing critical data on activation energies. For instance, the high reactivity of tetrazines in IEDDA reactions is attributed to favorable orbital interactions and the energetic benefit of forming two C-C bonds and releasing stable N₂ gas. dicp.ac.cn

Computational analyses, often employing DFT, can construct a comprehensive reaction profile by calculating the geometries and energies of reactants, intermediates, products, and, crucially, the transition states. nih.gov The height of the energy barrier in this profile, the activation energy, directly translates to reaction rates via transition state theory. nih.gov Studies comparing different tetrazine derivatives have shown that substituents significantly impact these energy barriers. For example, in reactions with cyclopropenes, the activation free energies are sensitive to substituents on both the tetrazine and the dienophile. escholarship.org While this compound is a common model, computational studies show that monosubstituted tetrazines can exhibit higher reactivity due to factors like reduced Pauli repulsion.

The reaction of this compound with benzyne, which yields 1,4-diphenylphthalazine, proceeds through a Diels-Alder/retro-Diels-Alder sequence, a mechanism that has been elucidated with the aid of DFT computations to map the reaction pathway and its intermediates. acs.org

Prediction of Spectroscopic Properties

Theoretical calculations are pivotal in interpreting and predicting the spectroscopic characteristics of this compound, from its distinct color to its fluorescence potential.

Theoretical Calculations of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. rsc.org For this compound and its derivatives, these calculations can accurately predict the energies and intensities (oscillator strengths) of various absorption bands. rsc.orgworktribe.com

The characteristic color of tetrazines is due to a low-energy n→π* transition involving the nitrogen lone pairs of the tetrazine ring, which typically appears in the visible region (~550 nm). rsc.orgresearchgate.net TD-DFT calculations successfully assign this weak absorption band. rsc.org At higher energies, in the UV region, more intense π→π* transitions are observed. rsc.orgtandfonline.com One such band, typically around 305 nm, is attributed to a π→π* transition involving molecular orbitals delocalized over both the tetrazine core and the phenyl substituents. rsc.org

Theoretical studies on substituted 3,6-diphenyl-s-tetrazine derivatives have shown excellent agreement between TD-DFT calculations (e.g., at the TD-PBE0 level) and experimental spectra, with mean absolute deviations often within the expected accuracy of the method (around 0.2-0.3 eV). worktribe.com These calculations help assign specific molecular orbitals to each observed electronic transition. rsc.org

Table 1: Representative Electronic Transitions for Phenyl-Substituted Tetrazines from Computational Studies This table is a generalized representation based on data from multiple sources. Specific values vary with the computational method and solvent model used.

Transition Type Typical Calculated Wavelength (nm) Description
n→π* ~550 Weak absorption, HOMO (n) → LUMO (π*), responsible for color. rsc.orgresearchgate.net
π→π* ~300-310 Strong absorption, π→π* transition on the delocalized system. rsc.org

Modeling of Photophysical Pathways

Beyond absorption, computational chemistry models the de-excitation pathways of the electronically excited molecule, which determine its photophysical properties like fluorescence and phosphorescence. While many aryl-substituted tetrazines like the diphenyl derivative are weakly emissive, computational models can explain why. mdpi.com

Upon excitation to the first singlet excited state (S₁), the molecule can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (e.g., T₁ or T₂).

Internal Conversion: Non-radiative decay to a lower-energy state of the same multiplicity.

Quantum chemical calculations can model the geometries of the excited states and the energy barriers between them. mdpi.com For some tetrazine derivatives, studies have shown that a key non-radiative decay pathway involves intersystem crossing from the S₁ state to a higher-lying triplet state (T₂). mdpi.com This process is facilitated when the molecule distorts to a geometry where the S₁ and T₂ potential energy surfaces cross. The efficiency of this ISC pathway, which competes directly with fluorescence, can be estimated by calculating the spin-orbit coupling between the two states at this crossing point. mdpi.com Modeling suggests that for many tetrazines, this S₁-T₂ ISC pathway is a major reason for low fluorescence quantum yields. mdpi.com

Advanced Applications in Chemical Research

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The iEDDA reaction between a tetrazine and a strained dienophile, often termed "tetrazine ligation," is a prominent example of a bioorthogonal reaction due to its fast kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst. frontiersin.orgtcichemicals.comtcichemicals.com

Tetrazine ligation is extensively used for the site-specific labeling of biomolecules, such as proteins, nucleic acids, and glycans. frontiersin.orgacs.org This strategy allows for the precise attachment of probes, such as fluorescent dyes or radiolabels, to a specific location on a target biomolecule. This is often achieved by genetically or metabolically incorporating a strained dienophile, like trans-cyclooctene (B1233481) (TCO) or a norbornene derivative, into the biomolecule of interest. acs.orgnih.gov The subsequent introduction of a tetrazine-functionalized probe leads to a rapid and specific covalent bond formation.

The reaction of 3,6-diphenyl-1,2,4,5-tetrazine and its derivatives with strained alkenes has been a focus of research to optimize labeling strategies. The substituents on the tetrazine ring play a crucial role in tuning the reaction rates. nih.gov For instance, electron-withdrawing groups can increase the reaction speed, while electron-donating groups can slow it down. researchgate.netharvard.edu This tunability is advantageous for sequential labeling experiments. nih.gov

The applications of this technology are vast, including the in vitro and in vivo imaging of cellular components and processes. frontiersin.orgacs.orgchinesechemsoc.org For example, researchers have successfully used tetrazine ligation to label cell surface receptors on live cancer cells and to image newly synthesized RNA within cells. acs.orgchinesechemsoc.org A study demonstrated the labeling of cellular RNA in HeLa cells using a cyclopropane-modified adenosine (B11128) (cpA) and subsequent conjugation with a Cy3-tetrazine fluorescent dye, allowing for visualization of RNA localization within the nucleus. chinesechemsoc.org

DienophileTetrazine DerivativeSecond-Order Rate Constant (k₂)Application Context
trans-cyclooctene (TCO)Dipyridyl-tetrazine~10³ - 10⁶ M⁻¹s⁻¹Fast bioorthogonal labeling
Bicyclononyne (BCN)This compound3.6 M⁻¹s⁻¹Reference reaction in methanol (B129727)
NorborneneSubstituted tetrazinesVaries (up to 14,000-fold difference)Tunable for staged labeling

The versatility of the tetrazine core has led to the development of a wide array of bioorthogonal probes. This compound serves as a stable and reactive scaffold for the attachment of various functional moieties. chemimpex.comchemimpex.com These can include:

Fluorophores: For fluorescence microscopy and imaging.

Radiometal Chelators: For positron emission tomography (PET) imaging. frontiersin.org

Affinity Tags: For the purification and identification of labeled biomolecules.

Therapeutic Agents: For targeted drug delivery.

The synthesis of these probes often involves modifying the phenyl rings of this compound or creating asymmetrical tetrazines where one substituent is the phenyl group and the other is a linker to the functional molecule. The stability of the this compound scaffold is a key advantage in the design of these probes. chemimpex.com

A particularly innovative application of tetrazine ligation is in the development of "click-to-release" systems for the controlled delivery of molecules. tcichemicals.com In this strategy, a cargo molecule (e.g., a drug) is attached to a dienophile via a carbamate (B1207046) linkage. The reaction of this construct with a tetrazine, such as this compound, triggers a sequence of electronic rearrangements that ultimately leads to the cleavage of the carbamate bond and the release of the cargo molecule.

This approach offers spatiotemporal control over drug release, as the release is initiated only at the site where the tetrazine and the dienophile-caged drug co-localize. Furthermore, light-activated "photocaged" dihydrotetrazines have been developed that can be converted to the reactive tetrazine form upon irradiation with light of a specific wavelength. nih.gov This provides an additional layer of external control over the release process, enabling highly precise therapeutic interventions. nih.gov

Development of Bioorthogonal Probes

Materials Science and Organic Electronics

The electronic properties of this compound, characterized by its electron-deficient nature, make it a promising component in the design of novel organic materials for electronic applications. chemimpex.comontosight.ai Its rigid, planar structure and extended π-conjugation contribute to its suitability for these purposes.

Researchers are exploring the use of this compound and its derivatives as building blocks for organic electronic materials. bohrium.com The electron-accepting character of the tetrazine ring allows it to be combined with electron-donating moieties to create donor-acceptor systems with tailored electronic and photophysical properties. bohrium.com

The redox potential of the tetrazine core can be tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. mdpi.comnih.gov This tunability is crucial for designing materials with specific energy levels for applications in organic field-effect transistors (OFETs) and organic solar cells. mdpi.commdpi.com For instance, a study systematically varied the substituents on the phenyl rings of this compound and found a strong correlation between the Hammett constant of the substituents and the redox potential of the molecule. mdpi.comnih.gov

Substituent on Phenyl RingRedox Potential (E₁/₂) vs. Fc⁺/Fc
Methoxy (electron-donating)Lower potential
HydrogenReference potential
Fluoro (electron-withdrawing)Higher potential
Trifluoromethyl (electron-withdrawing)Highest potential

The electron-deficient nature of this compound makes it a candidate for use as an electron-transporting or emissive material in organic light-emitting diodes (OLEDs). mdpi.com In an OLED, materials with high electron affinity are required to facilitate the injection and transport of electrons. The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the tetrazine core is beneficial for this purpose.

While still an area of active research, the incorporation of tetrazine-based compounds into OLED device architectures has the potential to lead to new generations of efficient and stable displays and lighting sources. ontosight.ai The synthesis of molecules that combine the electron-accepting tetrazine unit with hole-transporting units is a key strategy being pursued in this field. bohrium.com

Design and Synthesis of Organic Electronic Materials

Organic Field-Effect Transistors (OFETs)

The strongly electron-deficient nature and high electron affinity of the 1,2,4,5-tetrazine (B1199680) ring make it a promising component for n-type and ambipolar organic semiconductors, which are crucial for the fabrication of Organic Field-Effect Transistors (OFETs). nih.gov The performance of these materials is intrinsically linked to their molecular structure and packing in the solid state, which influences charge transport.

Research has focused on tuning the electronic properties of this compound (DPT) by introducing various electron-donating or -withdrawing groups to its phenyl rings. mdpi.com Theoretical studies, often employing density functional theory (DFT), are used to predict the impact of these substitutions on the molecule's lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, its electron mobility. worktribe.comresearchgate.net For instance, the introduction of fluorine and cyano substituents has been theoretically shown to enhance predicted electron mobilities and improve the efficiency of the electron injection process, respectively. worktribe.comresearchgate.net

Electrochemical studies, such as cyclic voltammetry, provide experimental validation of these theoretical predictions, revealing the reduction potentials of DPT derivatives. mdpi.comworktribe.com These studies have demonstrated a clear correlation between the electron-withdrawing or -donating capacity of the substituents and the redox potentials of the tetrazine core. mdpi.com This tunability is a key factor in designing materials with optimal energy levels for efficient charge injection and transport in OFETs. researchgate.net

Table 1: Electrochemical Properties of Substituted this compound Derivatives

SubstituentReduction Potential vs. Ph2Tz (V)
Difluoro ((FPh)2Tz)-0.09
Dichloro ((ClPh)2Tz)-0.11
Tetrafluoro ((F2Ph)2Tz)-0.18

Data sourced from a comparative analysis of electrochemical measurements. worktribe.com

Molecular Wires and Electron Transfer Phenomena

The rigid, planar structure and conjugated π-system of this compound make it an excellent candidate for fundamental studies of electron transfer phenomena and for incorporation into molecular wires. The electron transport characteristics of single DPT molecules have been investigated using density functional theory (DFT), providing insights into their potential as molecular conductors. biocompare.comchemicalbook.com

The rate of electron transfer is a critical parameter in the performance of molecular electronic devices. For s-tetrazine derivatives, the heterogeneous electron transfer rate (k⁰) and lithium-ion diffusivity (DLi) have been found to be significantly faster than those of conventional electrode active materials. mdpi.com Theoretical models, such as the Marcus-Levich-Jortner model, are employed to understand and predict the charge transport properties in molecular crystals of DPT derivatives. worktribe.comresearchgate.net These models help to elucidate how factors like molecular packing and intermolecular interactions influence the efficiency of electron hopping between adjacent molecules.

The planarity of the DPT molecule, which can be influenced by weak intermolecular interactions such as C-H···N hydrogen bonds in the crystal lattice, plays a role in its electronic properties. worktribe.com The stacking of these planar molecules, often in a head-to-tail fashion, creates pathways for electron transport. iucr.org The distance between the centroids of stacked rings is a key factor, with typical distances around 3.6 Å. iucr.org

High-Performance Polymers and Coatings

The reactivity of this compound in cycloaddition reactions makes it a versatile component in the synthesis of high-performance polymers and coatings. chemimpex.com Its incorporation into polymer backbones or as a cross-linking agent can enhance thermal stability and mechanical properties. chemimpex.com

A notable application is in post-polymerization modification, where the tetrazine moiety is used to functionalize existing polymer chains. For example, polycarbonates bearing pendant norbornenyl groups have been successfully modified using this compound via an inverse electron-demand Diels-Alder (IEDDA) "tetrazine-ene" reaction. researchgate.net This "click chemistry" approach allows for the efficient and specific introduction of new functionalities into the polymer structure under mild conditions. chemimpex.com

The thermal decomposition of 1,2,4,5-tetrazine derivatives, which results in the formation of stable nitriles and nitrogen gas, contributes to their utility in materials science. nih.gov This property is particularly relevant in the development of materials that require high thermal stability.

Development of Dyes and Sensors

The inherent color of this compound, arising from a low-energy n→π* electronic transition, and its potential for fluorescence make it a valuable scaffold for the development of dyes and sensors. chemimpex.comresearchgate.netresearchgate.net The electronic properties of the tetrazine core can be fine-tuned through substitution, allowing for the rational design of molecules with specific absorption and emission characteristics. nih.gov

The reactivity of the tetrazine ring is also harnessed in the design of chemical sensors. For instance, the IEDDA reaction, which is often accompanied by a change in fluorescence, can be used to detect the presence of specific analytes (dienophiles). This "turn-on" or "turn-off" fluorescence response forms the basis of highly sensitive and selective sensing platforms.

Energetic Materials Research and Development

The high nitrogen content and the energetic nature of the 1,2,4,5-tetrazine ring have led to its investigation in the field of energetic materials. chemimpex.commdpi.com Many energetic compounds based on this scaffold exhibit a desirable combination of high density, thermal stability, and insensitivity to stimuli like friction and impact. mdpi.com

The decomposition of tetrazine-based materials releases a significant amount of energy, primarily through the formation of dinitrogen gas. nih.gov Research in this area focuses on the synthesis of new tetrazine derivatives with enhanced energetic properties. This often involves the introduction of explosophoric groups onto the tetrazine core to increase the heat of formation and detonation performance. mdpi.com this compound serves as a stable and well-characterized starting point for the synthesis and study of more complex energetic materials. chemimpex.com

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Metal Complexation

The nitrogen-rich 1,2,4,5-tetrazine ring is an excellent building block for the design of ligands in coordination chemistry. researchgate.net The nitrogen atoms of the tetrazine ring can act as coordination sites for metal ions, and the positions at the 3 and 6 carbons allow for the introduction of various chelating groups. researchgate.net

Symmetrically and asymmetrically substituted tetrazines, including derivatives of this compound where one or both phenyl groups are replaced by pyridyl or other coordinating moieties, have been synthesized for this purpose. iucr.orgresearchgate.netacs.org These ligands have been used to construct a variety of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The rigid and planar nature of the tetrazine unit provides a well-defined geometry for the resulting supramolecular structures. iucr.orgresearchgate.netmdpi.com

The electron-accepting character of the tetrazine ring can also play a role in the properties of the resulting metal complexes, influencing their electronic and magnetic behavior. researchgate.net Furthermore, the tetrazine moiety can be incorporated into self-assembled structures, such as Fe(II)4L6 tetrahedral cages, where it acts as both a structural component and a reactive handle for post-assembly modification via IEDDA reactions. acs.org

Formation of Metal-Organic Frameworks (MOFs)

While this compound itself is a neutral molecule, its derivatives functionalized with coordinating groups, such as carboxylic acids, serve as essential building blocks for metal-organic frameworks (MOFs). rsc.org These frameworks are highly porous materials with a wide range of applications, including gas storage and separation.

A notable example is the ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, which has been successfully used to construct a three-dimensional potassium MOF. rsc.org In this structure, layers formed by potassium ions and carboxylate groups are linked by the tetrazine-based organic ligand. rsc.org The integration of the tetrazine unit into the MOF structure is of interest for its potential to influence the electronic properties and porosity of the material. rsc.orgnih.gov Molecular simulations have been employed to predict the porous properties of such MOFs, drawing comparisons to well-known structures like IRMOF-16. rsc.org The synthesis of such functionalized tetrazines often involves multi-step procedures starting from commercially available precursors. researchgate.net

Linker/CompoundMetal IonResulting FrameworkKey Finding
4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acidK+3D Metal-Organic FrameworkFormation of a 3D structure with layers of potassium ions and carboxylate groups separated by the organic ligand. rsc.org
3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine (BpymTz)Hg2+Tetranuclear Hg4 complexLigand transformation drives the formation of a mixed-valence Hg(I)/Hg(II) complex with metal-metal bonds. acs.org

Host-Guest Chemistry with Metal Ions

The nitrogen-rich tetrazine ring can act as a ligand, coordinating with metal ions to form host-guest complexes. This area of research explores the binding properties of tetrazine derivatives and their potential applications in supramolecular chemistry. researchgate.net

A significant example involves a bis(tetrazine) tweezer, 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine, which demonstrates host-guest behavior with silver(I) salts. researchgate.netmdpi.com The tweezer-like structure, with a face-to-face arrangement of the tetrazine cores, can coordinate with cationic silver, forming 1D polymeric chains. researchgate.netmdpi.com This interaction involves the coordination of silver(I) via two chelating nitrogen atoms. researchgate.netmdpi.com Such host-guest interactions are often studied in solution using techniques like 1H-NMR titration to determine the stoichiometry and stability of the resulting complexes. mdpi.com

In another study, a chelating tetrazine-based ligand, 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine, was used to isolate a tetranuclear mercury (Hg) complex. acs.org This research revealed a mixed-valence Hg(I)/Hg(II) complex, highlighting the role of the tetrazine ligand in stabilizing unusual oxidation states and promoting the self-assembly of coordination clusters. acs.org The supramolecular chemistry of s-tetrazines, particularly in host-guest interactions, is an area of growing interest. researchgate.net

Applications in Medicinal Chemistry Research

The reactivity of this compound in bioorthogonal chemistry has opened up new avenues in medicinal chemistry, particularly in the development of tools for drug discovery and targeted therapies.

Development of Chemical Biology Tools for Drug Discovery

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high specificity. researchgate.net

This compound and its derivatives are key players in this field, serving as bioorthogonal probes for labeling and tracking biomolecules. researchgate.net The reactivity of the tetrazine can be tuned by modifying the substituents at the 3 and 6 positions. researchgate.net For instance, electron-withdrawing groups can increase the reaction rate. researchgate.net This tunability allows for the development of various tetrazine probes with different reaction kinetics, enabling staged or multiplexed labeling experiments. researchgate.net These tools are invaluable for studying biological processes and for the development of new diagnostic and therapeutic strategies. acs.org For example, tetrazine-based cycloaddition reactions have been used to label antibodies on live cancer cells. acs.org

Tetrazine DerivativeApplicationKey Feature
3,6-disubstituted-1,2,4,5-tetrazinesBioorthogonal labelingReaction rates can be tuned by altering substituents, allowing for selective labeling. researchgate.net
3-(4-benzylamino)-1,2,4,5-tetrazineLabeling antibodies on live cancer cellsDemonstrates the utility of tetrazine ligation in a biological context. acs.org
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-oneTargeted drug deliveryPotential for use in therapeutic applications due to its bioorthogonal reactivity. smolecule.com

Investigation of Cytotoxic Effects and Apoptosis Induction Pathways

Several studies have investigated the cytotoxic effects of tetrazine derivatives against various cancer cell lines. While data specifically for this compound is limited, related compounds have shown promising anticancer activity. For example, certain tetrazine derivatives have been shown to inhibit tumor growth by inducing apoptosis, a form of programmed cell death.

One notable study focused on a dihydro-tetrazine derivative, ZGDHu-1 (N, N'-di-(m-methylphenyi)-3, 6-dimethyl-1, 4-dihydro-1, 2, 4, 5-tetrazine-1, 4-dicarboamide), which demonstrated potent anti-lymphoma activity in mantle cell lymphoma (MCL) cells. nih.gov ZGDHu-1 was found to induce cell cycle arrest and apoptosis in MCL cells. nih.gov The proposed mechanism involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the survival of MCL cells. nih.gov The compound was shown to reduce the protein levels of anti-apoptotic proteins such as Mcl-1 and Bcl-XL. nih.gov Other tetrazine derivatives, like 3,6-dichloro-1,2,4,5-tetrazine (B31795), have also been shown to induce apoptosis in metastatic breast cancer cells.

CompoundCell LineEffectMechanism of Action
ZGDHu-1Mantle Cell Lymphoma (MCL)Induces G2/M phase cell cycle arrest and apoptosis. nih.govInhibition of the NF-κB signaling pathway. nih.gov
3,6-dichloro-1,2,4,5-tetrazineMetastatic Breast Cancer (MDA-MB-231)Induces apoptosis. Not specified.
Various tetrazine derivativesBreast and lung cancer cellsEnhanced cytotoxicity. Interference with cellular signaling pathways.

Strategies for Drug Development and Targeting

The bioorthogonal reactivity of this compound and its analogues provides a powerful platform for targeted drug delivery. smolecule.com This strategy often involves a pre-targeting approach, where a biomolecule, such as an antibody that recognizes a tumor-specific antigen, is first administered. This antibody is tagged with a dienophile. Subsequently, a tetrazine-modified drug (the "payload") is administered, which then reacts specifically with the dienophile-tagged antibody at the tumor site. researchgate.net

This approach offers several advantages, including minimizing off-target toxicity and increasing the therapeutic index of the drug. The rapid kinetics of the tetrazine-dienophile reaction are crucial for the success of this strategy in a dynamic in vivo environment. researchgate.net The stability and reactivity of the tetrazine probe can be optimized for in vivo applications, with a balance needed to ensure the probe is stable enough to reach its target but reactive enough to undergo the desired ligation. acs.org This methodology has been explored for pretargeted cancer cell labeling and holds significant potential for the development of next-generation cancer therapies. researchgate.net

Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

For instance, the analysis of diethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate revealed that it crystallizes in a triclinic system with the space group P-1. sioc-journal.cn The structure of 1-benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine (B282117) has also been elucidated, showing an unsymmetrical boat conformation for the central tetrazine ring. nih.goviucr.org In this derivative, the nitrogen atoms N2, C3, N5, and C6 are nearly coplanar, while N1 and N4 deviate significantly from this plane. nih.gov

Another derivative, 3,6-diacetyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine, was found to have a boat conformation for the central six-membered ring. nih.gov The nearly coplanar nature of N1, C3, N4, and C6 atoms, with N2 and N5 deviating from this plane, is a key feature of this conformation. nih.gov The structure of dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate was also confirmed by X-ray analysis, which indicated a twist conformation for the tetrazine ring. researchgate.net

Crystallographic Data for 3,6-Diphenyl-1,2,4,5-tetrazine Derivatives
CompoundCrystal SystemSpace GroupKey Conformational Feature
Diethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylateTriclinicP-1Data not available in abstract
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazineOrthorhombicP 21 21 21Unsymmetrical boat
3,6-Diacetyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazineMonoclinicData not available in abstractBoat
Dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylateData not available in abstractData not available in abstractTwist

Conformational Preferences of the Tetrazine Ring

The 1,2,4,5-tetrazine (B1199680) ring is not always planar and can adopt various conformations depending on the substituents and the crystalline environment. The most common conformations observed are planar, boat, and twist forms.

The parent this compound molecule is nearly planar. worktribe.com However, its dihydro derivatives often exhibit non-planar conformations. The central six-membered ring in many 1,4-dihydro-1,2,4,5-tetrazine derivatives adopts a boat conformation. nih.govnih.gov For example, in 1-benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine, the tetrazine ring has an unsymmetrical boat conformation where two nitrogen atoms act as the bow and stern. nih.goviucr.org Similarly, 3,6-diacetyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine also shows a boat conformation for its central ring. nih.gov In some cases, such as with 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, a twist-boat conformation is observed. iucr.org

A twist conformation of the tetrazine ring has been identified in dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, where the 2,3-diazabutadiene (B13418476) group within the ring is not planar. researchgate.net In contrast, the tetrazine ring in 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine can be stabilized in an unexpected conformation through hydrogen bonding. nih.gov

Intermolecular Interactions and Crystal Packing

In the crystal structures of derivatives of this compound, hydrogen bonding can be a significant factor in determining the molecular packing. For example, the crystal packing of 1-benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is stabilized by intermolecular N—H···O hydrogen bonds. nih.gov These interactions can lead to the formation of extensive networks within the crystal. In cocrystals of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, hydrogen bonds have been shown to stabilize specific molecular conformations. nih.gov Weak C−H···N interactions have also been suggested to contribute to the planarity of the Ph2Tz molecule in its crystal structure. worktribe.com

Pi-stacking interactions are another important non-covalent force observed in the crystal structures of these aromatic compounds. In the case of 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine, the crystal structure is dominated by π-stacking, with a centroid-to-centroid distance of 3.6 Å between the tetrazine ring and the aromatic ring of an adjacent molecule. iucr.org The packing arrangements in 3,6-di(pyridin-3-yl)-(1,2,4,5)-tetrazine, 3,6-di(pyridin-4-yl)-(1,2,4,5)-tetrazine, and 3,6-di(pyrazin-2-yl)-(1,2,4,5)-tetrazine are also influenced by the electron-deficient nature of the tetrazine ring, which affects the π–π stacking motifs. rsc.org In some crystal structures, T-shaped and shifted π-stacked arrangements of aromatic moieties are preferred, leading to herringbone or π-stacked crystal-packing motifs. iucr.org

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of computational chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of tetrazine-based compounds. These technologies offer the potential to accelerate the discovery of new materials with tailored properties, moving beyond traditional trial-and-error synthesis.

Machine learning frameworks are being developed to identify energetic materials with desired properties by analyzing the impact of different functional groups on performance metrics like energy density. google.com ML algorithms can process vast datasets of molecular structures and their properties, obtained from high-throughput quantum mechanics calculations, to predict the characteristics of novel compounds. google.com This data-driven approach can model complex relationships between structure and activity, enabling the prediction of reaction rates for bioconjugation reactions involving 1,2,4,5-tetrazine (B1199680) derivatives. acs.org

Specifically for tetrazines, the rational design of fluorogenic probes is an area of active research where AI and ML can be particularly impactful. nih.gov Computational methods are crucial for understanding and improving the quenching mechanisms of fluorophores by the tetrazine ring, facilitating the design of novel dyes with enhanced properties for bioimaging. nih.gov By employing techniques like Density Functional Theory (DFT) within quantitative structure-activity relationship (QSAR) models, researchers can evaluate and predict the reactivity and biological activity of new tetrazine derivatives. researchgate.net The integration of AI and ML, including convolutional and graph neural networks, holds the promise of refining molecular modeling with greater precision and efficiency, ultimately accelerating the design of next-generation tetrazine compounds for applications ranging from energetic materials to advanced biomedical probes. google.comunivie.ac.at

Novel Reaction Discoveries and Catalytic Systems

While the inverse-electron-demand Diels-Alder (IEDDA) reaction is the hallmark of tetrazine chemistry, ongoing research is uncovering new transformations and catalytic systems that expand its synthetic utility. A significant discovery is the unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, promoted by the hydrogen-bonding capabilities of solvents like hexafluoroisopropanol (HFIP). nih.gov This reaction proceeds across the N1 and N4 atoms of the tetrazine ring, a stark contrast to the conventional C3/C6 cycloaddition, and provides a novel, one-step method for synthesizing 1,2,4-triazine (B1199460) derivatives under mild conditions. nih.gov

The development of new catalytic methods is also a key frontier. For instance, a sulfur-induced, one-pot synthesis has been developed for creating unsymmetrically disubstituted 1,2,4,5-tetrazines from a mixture of two aryl nitriles and hydrazine (B178648) hydrate (B1144303). researchgate.net This method, despite requiring a molar excess of sulfur, significantly increases product yield and tolerates various functional groups, including pyridyl substituents, which are of great interest for bioorthogonal chemistry due to their reactivity-enhancing electronic properties. researchgate.net

Furthermore, the synthesis and characterization of isomers like 4,6-diphenyl-1,2,3,5-tetrazine have revealed distinct and orthogonal reactivity patterns. nih.gov While exhibiting comparable reactivity to 3,6-diphenyl-1,2,4,5-tetrazine in certain aspects, the 1,2,3,5-isomer shows unique reactivity with amidines, while its 1,2,4,5-counterpart reacts rapidly with strained dienophiles. nih.gov This orthogonal reactivity opens the door for sequential or concurrent ligation reactions in complex systems. nih.gov

Expansion of Bioorthogonal Applications

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, remains a major driver of tetrazine research. frontiersin.orgpcbiochemres.com The IEDDA reaction between tetrazines and strained dienophiles is a cornerstone of this field due to its exceptionally fast kinetics and high selectivity. frontiersin.orgnih.gov Future research is focused on expanding the repertoire of tetrazine-based bioorthogonal tools to achieve even greater control and sophistication in biological settings. nih.goveurjchem.com

A key direction is the development of novel fluorogenic tetrazine probes for advanced bioimaging. nih.goveurjchem.com These probes are designed to be "dark" until they react with a specific target, at which point fluorescence is turned on, providing a high signal-to-noise ratio for imaging biomolecules like proteins, glycans, and lipids in real-time. nih.govfrontiersin.org Light-activated tetrazines represent another significant advance, offering precise spatial and temporal control over bioorthogonal reactions. nih.gov By using photocaged dihydrotetrazines, researchers can generate the reactive tetrazine species at a specific time and location within a living cell using light, enabling highly controlled molecular labeling. nih.gov

The demand remains high for new tetrazine bioorthogonal reactions with improved kinetics, enhanced selectivity, and the ability to function at very low concentrations. frontiersin.org The ultimate goal is to transition these powerful chemical tools from proof-of-concept studies to preclinical and eventually clinical applications, such as in targeted drug delivery, advanced diagnostics, and in vivo imaging. pcbiochemres.comnih.gov

Advanced Functional Materials Development

The inherent stability and unique electronic properties of the 1,2,4,5-tetrazine ring make it an attractive building block for a wide range of advanced functional materials. chemimpex.comresearchgate.net Research in this area is focused on incorporating this compound and its derivatives into polymers, energetic materials, and electronic devices. chemimpex.commdpi.com

In materials science, tetrazines are used to develop high-performance polymers and coatings with enhanced thermal stability and mechanical properties. chemimpex.com The ability of the tetrazine core to participate in cycloaddition reactions allows for its incorporation into polymer backbones, creating cross-linked structures with tailored characteristics. chemimpex.com This has been explored in the synthesis of energetic polymers, where the tetrazine unit is incorporated to create materials with high energy density. researchgate.netresearchgate.net The high nitrogen content of the tetrazine ring contributes to the energetic properties of these materials, making them of interest for propellants and explosives. researchgate.netresearchgate.net

Beyond energetic materials, tetrazine derivatives are being investigated for applications in optoelectronics. researchgate.netmdpi.com Their low-energy n→π* electronic transitions and fluorescent properties make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent dyes and sensors. chemimpex.comresearchgate.net Recent research has also explored tuning the redox potential of this compound by modifying its peripheral phenyl rings for potential use as an electrode material in lithium-ion batteries. mdpi.com This highlights the versatility of the tetrazine scaffold in creating a new generation of functional materials for energy and electronics. mdpi.com

Q & A

Q. What are the primary synthetic routes for 3,6-diphenyl-1,2,4,5-tetrazine, and how do reaction conditions influence product purity?

The compound is synthesized via cyclocondensation of benzonitrile with hydrazine hydrate under controlled conditions. A critical step involves isolating intermediates like 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine, which are subsequently oxidized to the fully aromatic tetrazine. Reaction parameters such as solvent polarity, temperature (e.g., reflux in ethanol), and stoichiometric ratios of hydrazine to nitrile precursors significantly impact yield and purity. Post-synthetic purification via recrystallization or column chromatography is often required to remove byproducts like unreacted nitriles or dihydrotetrazine intermediates .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

  • X-ray crystallography : Confirms planar geometry and π-conjugation in the tetrazine core.
  • NMR spectroscopy : Distinct aromatic proton signals (e.g., δ 8.5–9.0 ppm for phenyl groups in CDCl₃) and absence of N–H peaks confirm aromatization.
  • Mass spectrometry : Molecular ion peak at m/z 234.1 (C₁₄H₁₀N₄⁺) aligns with the molecular formula.
  • UV-Vis spectroscopy : Strong absorbance at λ ~530 nm due to n→π* transitions in the tetrazine ring .

Q. What are the fundamental reactivity trends of this compound in Inverse Electron Demand Diels–Alder (IEDDA) reactions?

The tetrazine acts as an electron-deficient diene, reacting preferentially with electron-rich dienophiles (e.g., strained alkenes/alkynes, enamines). Reactivity is modulated by substituents: bulky phenyl groups at the 3,6-positions reduce orbital overlap with dienophiles compared to mono-substituted analogs, leading to slower reaction kinetics. For example, diphenyltetrazine reacts 5–10× slower with cyclopropenes than 3-phenyltetrazine due to steric hindrance and reduced asynchronicity in transition states .

Q. How does the electronic structure of this compound influence its stability under ambient conditions?

The electron-withdrawing nature of the tetrazine ring stabilizes the compound against hydrolysis but renders it sensitive to UV light. Storage in dark, anhydrous environments (e.g., under argon) prevents decomposition. Computational studies indicate a HOMO energy of −9.2 eV and LUMO of −3.5 eV, correlating with its susceptibility to nucleophilic attack .

Q. What are the common side reactions or decomposition pathways observed during IEDDA reactions with this tetrazine?

Competing pathways include:

  • Retro-Diels–Alder decomposition at elevated temperatures (>80°C), regenerating the tetrazine and dienophile.
  • Oxidation of dihydrotetrazine intermediates to undesired byproducts.
  • Tautomerization in the presence of acids/bases, leading to tetrazolo derivatives. Kinetic studies using HPLC or in-situ NMR are recommended to monitor side reactions .

Advanced Research Questions

Q. How can computational methods predict and optimize the reactivity of this compound in bioorthogonal applications?

Density Functional Theory (DFT) calculations using the distortion/interaction model reveal that steric repulsion from phenyl groups increases activation energy by ~5 kcal/mol compared to mono-substituted analogs. Transition state analysis shows asynchronous bond formation, where the unsubstituted tetrazine edge engages first with the dienophile. Solvent effects (e.g., polar aprotic solvents) lower activation barriers by stabilizing charge-separated intermediates .

Q. What strategies mitigate the slow reaction kinetics of this compound in multi-component reactions?

  • Pre-activation of dienophiles : Strained alkynes (e.g., bicyclononynes) enhance reaction rates (k₂ up to 10² M⁻¹s⁻¹).
  • Microwave-assisted synthesis : Reduces reaction time from 66 hours to <12 hours by accelerating thermal activation.
  • Catalytic additives : Lewis acids (e.g., Zn(OTf)₂) polarize the tetrazine-dienophile interface, lowering ΔG‡ .

Q. How does this compound perform in the design of photoactive materials?

The tetrazine’s extended π-system enables applications in:

  • Electroluminescent devices : Emission at λ ~600 nm (red-orange) with quantum yields Φ = 0.15–0.25.
  • Fluorogenic probes : Quenched fluorescence in the native state, restored upon IEDDA ligation (turn-on ratio >50×).
  • Polymer matrices : Copolymerization with thiophene derivatives enhances charge mobility in organic photovoltaics .

Q. What analytical techniques resolve contradictions in reported thermodynamic data (e.g., ΔHf) for tetrazine derivatives?

Discrepancies arise from differing experimental methods (e.g., calorimetry vs. computational additive models). For 3,6-diphenyltetrazine:

  • Bomb calorimetry : ΔHf = +280 kJ/mol (experimental).
  • G4MP2 calculations : ΔHf = +265 kJ/mol (theoretical). Cross-validation via high-level ab initio methods (e.g., CCSD(T)) and controlled decomposition studies (TGA-DSC) reconciles these differences .

Q. How can the tetrazine scaffold be functionalized to create unsymmetrical derivatives for tailored material properties?

Stepwise strategies include:

  • Selective substitution : Sequential Stille coupling to introduce aryl groups at specific positions.
  • Post-functionalization : Click chemistry (e.g., CuAAC) on tetrazine-adjacent moieties.
  • Vinyltetrazine precursors : Polymerization with divinyl monomers yields crosslinked networks with tunable bandgaps .

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Reactant of Route 1
3,6-Diphenyl-1,2,4,5-tetrazine
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3,6-Diphenyl-1,2,4,5-tetrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.